molecular formula C14H25ClO B3175025 Tetradec-9-enoyl chloride CAS No. 95548-25-7

Tetradec-9-enoyl chloride

Cat. No.: B3175025
CAS No.: 95548-25-7
M. Wt: 244.80 g/mol
InChI Key: LRNOJDNYMHAKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradec-9-enoyl chloride (CAS 95548-25-7), also known as (9Z)-9-tetradecenoyl chloride or myristoleic acid chloride, is a 14-carbon unsaturated acyl chloride with a cis double bond at the ninth position. Its molecular formula is C₁₄H₂₅ClO, and it has a molecular weight of 244.8 g/mol . This compound is derived from myristoleic acid (C14:1 (9Z)), a monounsaturated fatty acid, through substitution of the hydroxyl group with a chlorine atom. It is primarily used in organic synthesis for the preparation of esters, amides, or other derivatives, leveraging its high reactivity as an acylating agent.

Properties

IUPAC Name

tetradec-9-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNOJDNYMHAKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708656
Record name Tetradec-9-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95548-25-7
Record name Tetradec-9-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradec-9-enoyl chloride can be synthesized through the chlorination of tetradec-9-enoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thionyl chloride to tetradec-9-enoic acid under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Tetradec-9-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradec-9-enoyl chloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetradec-9-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tetradec-9-enoyl chloride’s properties and applications, it is compared to structurally related acyl chlorides, focusing on chain length, saturation, and functional group behavior.

Saturated vs. Unsaturated Acyl Chlorides

Property This compound (C14:1) Tetradecanoyl Chloride (C14:0) Hexadecanoyl Chloride (C16:0)
Molecular Formula C₁₄H₂₅ClO C₁₄H₂₇ClO C₁₆H₃₁ClO
Molecular Weight (g/mol) 244.8 246.8 274.9
Lipid Number C14:1 (9Z) C14:0 C16:0
Boiling Point (°C) ~250–270 (estimated) ~280–300 ~300–320
Reactivity Higher (due to double bond) Lower Lower
  • Key Differences: The cis double bond in this compound introduces steric and electronic effects, enhancing its reactivity in Diels-Alder or Michael addition reactions compared to saturated analogs . Saturated acyl chlorides (e.g., tetradecanoyl chloride) exhibit higher thermal stability and lower solubility in polar solvents due to the absence of a double bond.

Unsaturated Acyl Chlorides with Varying Chain Lengths

Property This compound (C14:1) 9-Decenoyl Chloride (C10:1) Oleoyl Chloride (C18:1)
Molecular Formula C₁₄H₂₅ClO C₁₀H₁₇ClO C₁₈H₃₃ClO
Molecular Weight (g/mol) 244.8 188.7 300.9
Lipid Number C14:1 (9Z) C10:1 (9Z) C18:1 (9Z)
Melting Point (°C) <0 (liquid at room temp.) <0 ~10–15
  • Key Trends: Chain Length: Longer chains (e.g., oleoyl chloride) have higher melting points and viscosities due to increased van der Waals interactions. Applications: Shorter unsaturated acyl chlorides (e.g., 9-decenoyl chloride) are used in fine chemical synthesis, while longer ones (e.g., oleoyl chloride) are common in polymer and surfactant production.

Positional Isomers

Property This compound (Δ9) Tetradec-6-enoyl Chloride (Δ6)
Double Bond Position 9th carbon (cis) 6th carbon (cis)
Reactivity Moderate Higher (proximity to Cl)
  • Impact of Double Bond Position :
    • A Δ6 double bond (closer to the reactive chloride group) may increase electrophilicity and reaction rates in nucleophilic substitutions compared to Δ9 isomers.

Q & A

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying humidity (10–90% RH) and temperature (−20°C to 40°C). Monitor degradation via HPLC-UV at 254 nm. Use the Eyring equation to extrapolate shelf life. For hydrolytic stability, track chloride ion release via ion chromatography .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assumptions via Kolmogorov-Smirnov normality tests. Bayesian hierarchical models can account for batch-to-batch variability in toxicity assays .

Q. How to design cross-disciplinary studies integrating this compound in bioorganic chemistry?

  • Methodological Answer : Collaborate with biologists to assess cytotoxicity using MTT assays. For enzyme inhibition studies, employ stopped-flow kinetics to measure IC₅₀ values. Ensure ethical compliance by consulting institutional review boards (IRBs) for in vitro models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetradec-9-enoyl chloride
Reactant of Route 2
Tetradec-9-enoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.